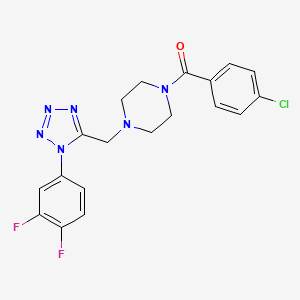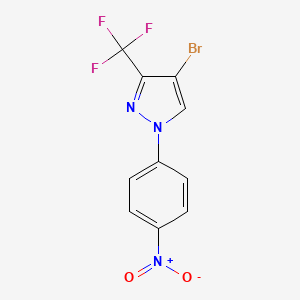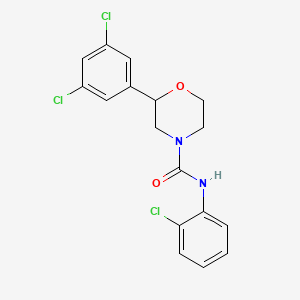![molecular formula C20H19N3O5S B2707812 6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 921873-76-9](/img/structure/B2707812.png)
6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely related to the field of medicinal chemistry. It contains several functional groups and rings, including a benzofuran and a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 8-methoxycoumarin-3-carboxamides have been synthesized for their anticancer properties . The synthesis typically involves a multi-step process, including the reaction of a methoxybenzaldehyde with other reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups and rings, including a benzofuran and a pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from benzofuran and thienopyridine frameworks, showing significant potential in medicinal chemistry. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying promising anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on cyclooxygenase-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Cytotoxic Activities
The synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has led to compounds with potential antimicrobial activities. These compounds, through versatile reaction strategies, aim to contribute to the discovery of new antibacterial and antifungal agents (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride have been utilized for the synthesis of polycyclic heteroaromatic compounds, demonstrating the versatility of this chemical framework in generating compounds with potential anti-inflammatory applications (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Exploration of Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has opened avenues for developing antiprotozoal agents. These studies reveal the potential of such compounds in treating diseases caused by protozoal infections, showcasing strong DNA affinities and promising in vivo activity in disease models (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Development of Antimicrobial Agents
The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been targeted at enhancing antimicrobial activity. This research underscores the ongoing efforts to combat microbial resistance through the development of novel antimicrobial compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Eigenschaften
IUPAC Name |
6-acetyl-2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-10(24)23-7-6-12-15(9-23)29-20(16(12)18(21)25)22-19(26)14-8-11-4-3-5-13(27-2)17(11)28-14/h3-5,8H,6-7,9H2,1-2H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFMNXFEOTWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2707740.png)


![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)